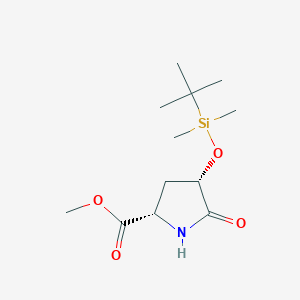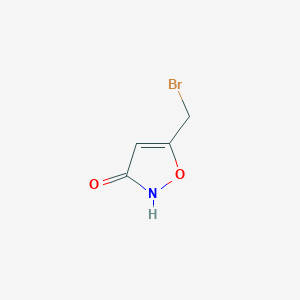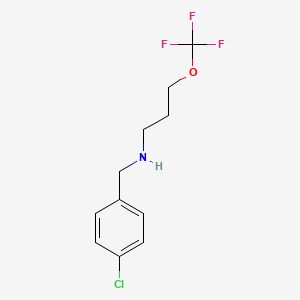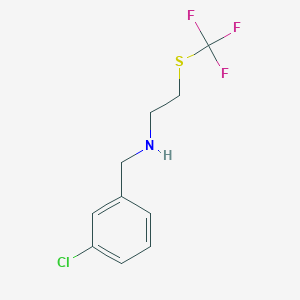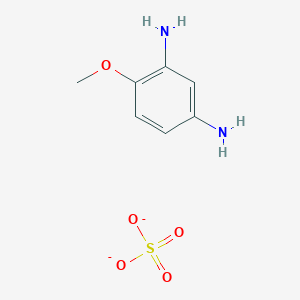
4-Methoxybenzene-1,3-diamine;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzene-1,3-diamine sulfate, also known as 2,4-diaminoanisole sulfate, is an organic compound with the molecular formula C7H12N2O5S. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is typically found as a brown to dark-brown solid and is soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzene-1,3-diamine sulfate can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with sulfuric acid. The reaction typically occurs under controlled conditions, with the temperature maintained between 2-8°C to ensure the purity and stability of the product .
Industrial Production Methods
In industrial settings, the production of 4-Methoxybenzene-1,3-diamine sulfate often involves large-scale reactions using high-purity reagents. The process includes steps such as crystallization, filtration, and drying to obtain the final product with a high degree of purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxybenzene-1,3-diamine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and amino groups influence the reactivity of the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary, with temperature and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, substituted benzene derivatives from electrophilic aromatic substitution, and various amines from reduction reactions .
Aplicaciones Científicas De Investigación
4-Methoxybenzene-1,3-diamine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is employed in the production of hair dyes and other cosmetic products
Mecanismo De Acción
The mechanism of action of 4-Methoxybenzene-1,3-diamine sulfate involves its interaction with molecular targets through its amino and methoxy groups. These functional groups allow the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxybenzene-1,2-diamine
- 4-Methoxybenzene-1,4-diamine
- 2,4-Diaminotoluene
Uniqueness
Compared to similar compounds, 4-Methoxybenzene-1,3-diamine sulfate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. The presence of both methoxy and amino groups in the 1,3-positions provides distinct chemical properties that are advantageous in various industrial and research applications .
Propiedades
Fórmula molecular |
C7H10N2O5S-2 |
|---|---|
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
4-methoxybenzene-1,3-diamine;sulfate |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)/p-2 |
Clave InChI |
FDJQHYWUHGBBTO-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C=C(C=C1)N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


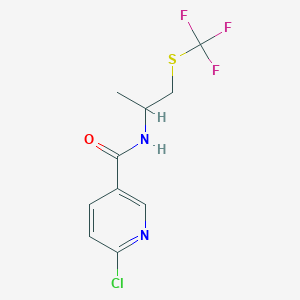
![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)

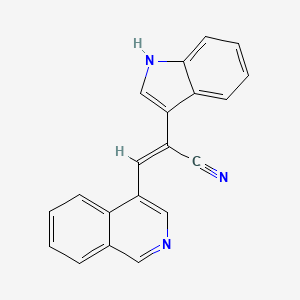
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
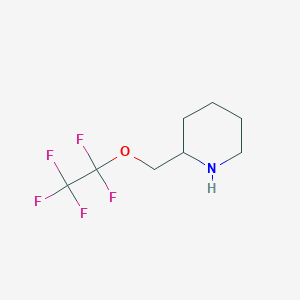
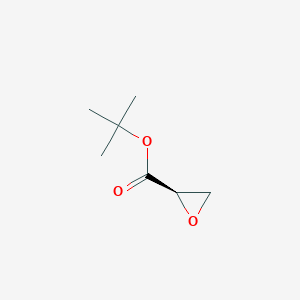
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)

![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
